molecular formula C21H26N4O3 B2977091 N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide CAS No. 898414-49-8

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2977091
CAS No.: 898414-49-8
M. Wt: 382.464
InChI Key: MOYMFQLHTDTACH-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-methylphenyl-2-(4-methylpiperazin-1-yl)ethylamine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for maintaining the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogens, nitrating agents, sulfonating agents

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: 3-amino-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

    Substitution: Various substituted derivatives depending on the electrophile used

    Hydrolysis: 3-nitrobenzoic acid and N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]amine

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit the activity of a particular kinase, leading to downstream effects on cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-16-6-8-17(9-7-16)20(24-12-10-23(2)11-13-24)15-22-21(26)18-4-3-5-19(14-18)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYMFQLHTDTACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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